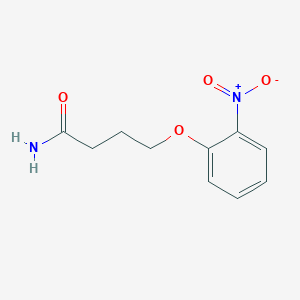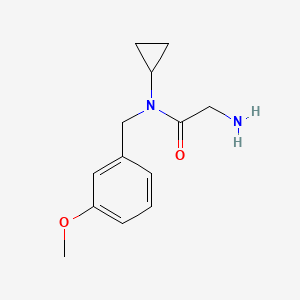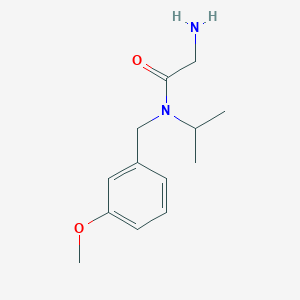![molecular formula C13H19NO3 B7844968 [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844968.png)
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropyl group, a 2-methoxy-benzyl group, and an amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2-methoxy-benzyl intermediate: This step involves the reaction of 2-methoxy-benzyl chloride with an appropriate nucleophile, such as sodium azide, to form the corresponding azide intermediate.
Reduction of the azide intermediate: The azide intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with isopropyl group: The resulting amine is then coupled with isopropyl bromide in the presence of a base, such as potassium carbonate (K2CO3), to form the isopropyl-substituted amine.
Formation of the amino-acetic acid moiety: Finally, the isopropyl-substituted amine is reacted with chloroacetic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. It may also interact with receptors or ion channels, influencing cellular signaling and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Isopropyl-(2-methoxy-benzyl)-amino]-propionic acid
- [Isopropyl-(2-methoxy-benzyl)-amino]-butyric acid
- [Isopropyl-(2-methoxy-benzyl)-amino]-valeric acid
Uniqueness
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-6-4-5-7-12(11)17-3/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKIEPUPHJKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844891.png)

![2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid](/img/structure/B7844907.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B7844919.png)


![[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844932.png)

![[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844974.png)
![[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844978.png)

![[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7844994.png)

